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Compound of Interest

Compound Name: ARD-266

Cat. No.: B1192141

An In-depth Technical Guide for Researchers and
Drug Development Professionals

ARD-266 is a potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera
(PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key
therapeutic target in prostate cancer.[1][2] This technical guide provides a comprehensive
overview of the structural and functional characteristics of ARD-266, including its mechanism of
action, quantitative performance data, and detailed experimental protocols for its
characterization.

Structural Characteristics

ARD-266 is a heterobifunctional molecule comprised of three key components: a high-affinity
ligand for the Androgen Receptor, a ligand for the VHL E3 ubiquitin ligase, and a chemical
linker that connects the two.[3][4] A notable feature of ARD-266's design is the incorporation of
a VHL ligand with a relatively weak binding affinity.[3][5]

The AR antagonist component of ARD-266 is the same as that used in the earlier AR degrader,
ARD-69.[6][3] The complete chemical structure of ARD-266 is provided in various public
databases.[4][7][8][]

Physicochemical Properties of ARD-266:
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Property Value Reference
Molecular Formula C52H59CIN6O7 [7]
Molecular Weight 915.53 g/mol [7]
CAS Number 2666951-70-6 [7]

Functional Characteristics and Mechanism of Action

ARD-266 exerts its function by hijacking the cell's natural protein disposal system, the
ubiquitin-proteasome system, to specifically target and eliminate the Androgen Receptor.

The mechanism of action can be summarized in the following steps:

o Ternary Complex Formation: ARD-266 simultaneously binds to the Androgen Receptor and
the VHL ES3 ligase, forming a ternary complex.[10]

 Ubiquitination: The formation of this complex brings the AR in close proximity to the VHL E3
ligase complex, which facilitates the transfer of ubiquitin molecules to the AR protein.[6]

o Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and degraded by
the 26S proteasome, leading to a reduction in the total cellular levels of the AR protein.[1]

This targeted degradation of AR effectively downregulates AR-dependent signaling pathways,
which are crucial for the growth and survival of prostate cancer cells.[11][1]
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Mechanism of Action of ARD-266 PROTAC.

Quantitative Performance Data

ARD-266 has demonstrated high potency in degrading the Androgen Receptor across various
prostate cancer cell lines.

Degradation Potency and Efficacy:

Cell Line DC50 (nM) Dmax Reference
LNCaP 0.2-05 >95% [11][1][7]
VCaP 1.0 >95% [11][1][7]
22Rv1 0.2 >95% [11][11[7]

Binding Affinities:
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Ligand Component Target Binding Affinity (Ki) Reference

VHL Ligand VHL E3 Ligase 2-3 UM [31[5]

Downstream Gene Expression:

Treatment of LNCaP cells with ARD-266 leads to a dose-dependent suppression of AR-
regulated genes. At a concentration of 10 nM, ARD-266 reduces the mRNA levels of Prostate-
Specific Antigen (PSA), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding
Protein 5 (FKBP5) by over 50%.[8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of
ARD-266.

Cell Culture and Treatment

o Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines.

e Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
and 1% penicillin-streptomycin.

e Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

o Treatment: For degradation studies, cells are seeded in appropriate culture plates and
allowed to adhere overnight. The following day, the medium is replaced with fresh medium
containing the desired concentrations of ARD-266 or vehicle control (e.g., DMSO).
Treatment duration can range from 1 to 24 hours depending on the experimental endpoint.[8]

Western Blotting for AR Degradation

This protocol is adapted from standard western blotting procedures.[12][13][14]

o Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer
containing protease and phosphatase inhibitors.
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e Protein Quantification: The protein concentration of the lysates is determined using a BCA
protein assay.

o SDS-PAGE: Equal amounts of protein (e.g., 20-30 pg) are mixed with Laemmli sample
buffer, boiled, and then separated on a polyacrylamide gel.

» Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose
membrane.

e Blocking: The membrane is blocked with 5% non-fat milk or 3% BSA in TBST for 1 hour at
room temperature.

e Primary Antibody Incubation: The membrane is incubated with a primary antibody against the
Androgen Receptor (e.g., anti-AR N-20) overnight at 4°C. A loading control antibody (e.g.,
anti-GAPDH or anti-3-actin) should also be used.

e Secondary Antibody Incubation: The membrane is washed with TBST and then incubated
with an HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: After further washes, the protein bands are visualized using an enhanced
chemiluminescence (ECL) detection reagent and imaged.

o Quantification: Densitometry analysis is performed to quantify the band intensities and
determine the extent of AR degradation.

In Vitro Ubiquitination Assay

This protocol provides a general framework for assessing AR ubiquitination.[15][16][17]

e Immunoprecipitation: LNCaP cells are treated with ARD-266 and a proteasome inhibitor
(e.g., MG132) to allow for the accumulation of ubiquitinated AR. Cells are then lysed under
denaturing conditions, and the Androgen Receptor is immunoprecipitated using an anti-AR
antibody.

e Western Blotting: The immunoprecipitated samples are then subjected to western blotting as
described above. The membrane is probed with an anti-ubiquitin antibody to detect
ubiquitinated AR species.
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Quantitative Real-Time PCR (gRT-PCR) for Gene

Expression Analysis
This protocol is based on standard gRT-PCR methods.[18][19][20]

RNA Extraction: Following treatment with ARD-266, total RNA is extracted from the cells
using a suitable RNA isolation kit.

o cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA using a reverse

transcriptase enzyme.

e gRT-PCR: The cDNA s then used as a template for gqRT-PCR with specific primers for AR
target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH,
ACTB) for normalization.

o Data Analysis: The relative mRNA expression levels are calculated using the AACt method.
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Experimental workflow for ARD-266 characterization.

VHL-Cullin E3 Ligase Complex
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ARD-266 recruits the VHL-Cullin 2 E3 ubiquitin ligase complex. This multi-subunit complex
consists of the von Hippel-Lindau protein (VHL) as the substrate recognition subunit, Elongin B
and Elongin C, Cullin 2 (Cul2), and the RING-box protein 1 (Rbx1).[6][21][22][23][24] VHL binds
to Elongin C, which in turn bridges the interaction with Cul2. Rbx1 is a RING finger protein that
recruits the E2 ubiquitin-conjugating enzyme.

VHL
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Cullin 2

Elongin B (Scaffold)
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(RING Finger Protein)

E2 Enzyme
(Ub-loaded)

Click to download full resolution via product page
Components of the VHL-Cullin 2 E3 Ligase Complex.

Conclusion

ARD-266 is a highly potent and efficient PROTAC degrader of the Androgen Receptor. Its
unique design, which successfully employs a low-affinity VHL ligand, underscores the
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complexity of PROTAC-mediated degradation and highlights that strong ternary complex
formation can overcome weaker binary binding affinities. The data and protocols presented in
this guide provide a comprehensive resource for researchers and drug developers working with
ARD-266 and other PROTACSs targeting the Androgen Receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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